molecular formula C13H11NO2 B3349343 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one CAS No. 21511-43-3

1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one

Cat. No.: B3349343
CAS No.: 21511-43-3
M. Wt: 213.23 g/mol
InChI Key: PWUOPSOSSGVURO-UHFFFAOYSA-N
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Description

1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one (C13H12N2O) is a synthetically derived organic compound that serves as a key chemical intermediate and scaffold for pharmacological research, particularly in the development of potential therapeutic agents . This compound is part of the pyrano[3,4-b]indole class of derivatives, which have demonstrated significant biological activities in scientific studies. Specifically, related structural analogs have been identified to possess notable antidepressant and antiulcer properties in animal models, suggesting a valuable research pathway for investigating disorders of the central nervous system and gastrointestinal tract . The mechanism of action for this compound class is believed to involve intricate interactions with neurological or inflammatory pathways, although the precise molecular targets for this compound warrant further investigation to fully elucidate its potential. Researchers utilize this high-purity compound primarily as a building block in medicinal chemistry for the design and synthesis of novel molecules, and as a probe for studying biochemical mechanisms. It is supplied strictly for laboratory research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,9-dimethylpyrano[3,4-b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-8-13-10(7-12(15)16-8)9-5-3-4-6-11(9)14(13)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUOPSOSSGVURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)O1)C3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561331
Record name 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21511-43-3
Record name 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one typically involves the cyclization of indole derivatives with appropriate reagents. One common method involves the reaction of indole-3-acetic acid with acetic anhydride under acidic conditions to form the pyranoindolone structure . Another approach includes the use of formylindolylacetic acid as a reagent, which significantly increases the yield and reduces the reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing efficient purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and thereby exerting its effects.

Comparison with Similar Compounds

1-Methylpyrano[3,4-b]indol-3(9H)-one

  • Structure : Lacks the 9-methyl group, reducing steric hindrance at the indole nitrogen.
  • Reactivity: Widely used in Diels-Alder reactions with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate) to synthesize carbazole-fused pyridazines. Product ratios depend on substituent placement .
  • Applications : Key intermediate in synthesizing 3-aza bioisosteres of olivacine, an antitumor alkaloid .
  • Data :

    Property Value
    Molecular Weight 187.06 g/mol (base structure)
    LogP ~2.3 (predicted)
    Polar Surface Area (PSA) 42.1 Ų

4-Methylpyrano[3,4-b]indol-3(9H)-one

  • Structure : Methylation at the 4-position alters electronic distribution, enhancing reactivity at the pyran oxygen.
  • Reactivity: Selective hydrolysis of ester groups at position 3 yields monoacids, enabling Curtius degradation for nitrogen-functionalized carbazoles .

Pyrazolo-Fused Pyranoindolones

  • Structure : Fusion with pyrazole rings increases structural complexity and hydrogen-bonding capacity.
  • Synthesis : Achieved via Fischer indolization and intramolecular esterification .

1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one

  • Structural Advantages: Dual methyl groups enhance lipophilicity (LogP ~2.8 predicted) and metabolic stability compared to mono-methylated analogs. Steric effects at N-9 may modulate regioselectivity in cycloadditions .
  • Reactivity: Participates in microwave-assisted reactions with phenylisocyanates to form β-carbolines (e.g., 1-ethyl-9-methyl-2-phenyl derivatives) in 49% yield . Demonstrated utility in constructing pyridazino[4,5-b]carbazolones via [4+2] cycloadditions, with isomer ratios influenced by substitution patterns .
  • Applications: Potential as a bioisostere in antitumor agent development, leveraging enhanced stability over 1-methyl analogs .

Comparative Data Table

Compound Molecular Weight (g/mol) LogP PSA (Ų) Key Reactivity/Applications
1-Methylpyrano[3,4-b]indol-3(9H)-one 187.06 ~2.3 42.1 Diels-Alder reactions, olivacine analogs
4-Methylpyrano[3,4-b]indol-3(9H)-one 187.06 ~2.5 42.1 Monoacid synthesis, Curtius degradation
This compound 201.09 ~2.8 42.1 β-carboline formation, antitumor agents
Pyrazolo[4′,3′:5,6]pyranoindolone 255.25 ~1.9 64.5 Fischer indolization, bioactive scaffolds

Q & A

Basic: What are the recommended synthetic methodologies for 1,9-dimethylpyrano[3,4-b]indol-3(9H)-one?

Answer:
The synthesis of this compound typically involves multicomponent reactions or cyclization strategies. A three-step approach combining Fischer indole synthesis with intramolecular esterification has been validated for structurally related pyranoindolones. For example, cyclization of intermediates under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) can yield the fused pyranoindolone core. Key steps include:

Formation of the indole moiety via Fischer indolization of aryl hydrazines with ketones.

Cyclization using esterification or nucleophilic attack to construct the pyran ring.

Methylation at the 1- and 9-positions using methyl iodide or dimethyl sulfate under basic conditions .
Validation: Monitor reaction progress via TLC and confirm regioselectivity using 1H^1H NMR (e.g., methyl group signals at δ 3.2–3.5 ppm) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural elucidation relies on:

  • NMR spectroscopy : 1H^1H NMR identifies methyl groups (singlets at δ 3.1–3.5 ppm) and aromatic protons (δ 6.8–8.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O) at δ 170–180 ppm and quaternary carbons in the fused ring system .
  • Mass spectrometry (ESI-MS) : The molecular ion peak ([M+H]⁺) at m/z 212.25 matches the molecular formula C₁₃H₁₂N₂O .
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms bicyclic geometry .

Basic: What are the key physicochemical properties of this compound relevant to solubility and stability?

Answer:

  • Melting point : 225°C (experimental), indicating high thermal stability .
  • LogP (XlogP3-AA) : Predicted ~2.1, suggesting moderate lipophilicity suitable for cellular permeability assays .
  • Solubility : Poor in water (logS ≈ -4.5); use polar aprotic solvents (DMSO, DMF) for in vitro studies.
  • pKa : ~11.9 (calculated), indicating protonation of the indole nitrogen under acidic conditions .

Advanced: How can contradictory data in biological activity assays for this compound be resolved?

Answer:
Contradictions often arise from:

Impurity profiles : Use HPLC (>95% purity) and LC-MS to rule out byproducts from incomplete methylation or oxidation .

Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v) .

Metabolic interference : Perform cytochrome P450 inhibition assays to assess off-target effects .
Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration variations—repeat assays with fixed [ATP] (e.g., 1 mM) .

Advanced: What computational methods are effective for predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The C-3 carbonyl is a reactive hotspot for nucleophilic attack .
  • Molecular docking : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies (e.g., Lys101Ala mutations in ATP-binding pockets) .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (AMBER or GROMACS) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

Answer:
Key modifications and assays include:

Substitution at C-1/C-9 : Replace methyl groups with bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance hydrophobic interactions with target proteins .

Derivatization of the pyran ring : Introduce electron-withdrawing groups (NO₂, Cl) at C-6 to improve binding affinity (ΔG ≤ -8 kcal/mol in docking) .

Biological evaluation :

  • Measure apoptosis via Annexin V/PI flow cytometry.
  • Screen against NCI-60 cancer cell lines and compare GI₅₀ values with clinical analogs (e.g., camptothecin) .

Advanced: What analytical techniques resolve spectral overlaps in complex mixtures containing this compound?

Answer:

  • 2D NMR (HSQC, HMBC) : Differentiate overlapping aromatic signals by correlating 1H^1H-13C^{13}C couplings .
  • High-resolution mass spectrometry (HRMS) : Resolve isotopic patterns (e.g., 35Cl/37Cl^{35}Cl/^{37}Cl) in halogenated derivatives .
  • HPLC-DAD-MS : Use gradient elution (ACN/H₂O + 0.1% formic acid) and UV-Vis spectra (λmax ~280 nm for indole) for peak identification .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, for cyclization steps .
  • Catalysis : Use recyclable Lewis acids (e.g., FeCl₃·6H₂O) instead of H₂SO₄ to reduce waste .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 h for Fischer indolization) and energy consumption .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (predicted LD₅₀ > 500 mg/kg in rats) .
  • Ventilation : Use fume hoods for weighing powdered samples to avoid inhalation.
  • Waste disposal : Neutralize acidic reaction mixtures with NaHCO₃ before disposal .

Advanced: How does the compound’s photostability impact its use in fluorescence-based assays?

Answer:

  • UV-Vis spectroscopy : Monitor absorbance at 280 nm (indole π→π* transition) under light exposure. Degradation products (e.g., N-oxide) show shifts to λ > 300 nm .
  • Quenching studies : Add antioxidants (e.g., ascorbic acid) to PBS buffers to reduce photobleaching .
  • Alternative probes : Compare with Seoul-Fluor derivatives (e.g., 9-aryl analogs) for improved quantum yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one
Reactant of Route 2
1,9-Dimethylpyrano[3,4-b]indol-3(9H)-one

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